molecular formula C11H16Sn B13703240 Trimethyl(4-vinylphenyl)stannane

Trimethyl(4-vinylphenyl)stannane

Cat. No.: B13703240
M. Wt: 266.95 g/mol
InChI Key: RNVJDKITSPLHGC-UHFFFAOYSA-N
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Description

Trimethyl(4-vinylphenyl)stannane is an organotin compound featuring a vinylphenyl group bonded to a trimethyltin moiety. Organotin compounds like this are pivotal in organic synthesis, particularly in Stille cross-coupling reactions, which enable the formation of carbon-carbon bonds in complex molecules such as polymers, pharmaceuticals, and photovoltaic materials .

Properties

Molecular Formula

C11H16Sn

Molecular Weight

266.95 g/mol

IUPAC Name

(4-ethenylphenyl)-trimethylstannane

InChI

InChI=1S/C8H7.3CH3.Sn/c1-2-8-6-4-3-5-7-8;;;;/h2,4-7H,1H2;3*1H3;

InChI Key

RNVJDKITSPLHGC-UHFFFAOYSA-N

Canonical SMILES

C[Sn](C)(C)C1=CC=C(C=C1)C=C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Trimethyl(4-vinylphenyl)stannane can be synthesized through several methods. One common approach involves the reaction of 4-vinylphenylmagnesium bromide with trimethyltin chloride . The reaction typically occurs in an anhydrous solvent such as diethyl ether under an inert atmosphere to prevent oxidation. The reaction is usually carried out at low temperatures to control the reactivity of the organometallic reagents.

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general principles of organotin compound synthesis apply. Industrial production would likely involve large-scale reactions using similar reagents and conditions, with additional steps for purification and quality control to ensure the compound meets the required specifications.

Chemical Reactions Analysis

Types of Reactions: Trimethyl(4-vinylphenyl)stannane undergoes various chemical reactions, including:

    Substitution Reactions: The tin atom in the compound can participate in nucleophilic substitution reactions, where the trimethyl groups can be replaced by other nucleophiles.

    Oxidation Reactions: The compound can be oxidized to form tin oxides or other organotin oxides.

    Coupling Reactions: It can undergo coupling reactions with other organometallic compounds to form more complex molecules.

Common Reagents and Conditions:

    Nucleophiles: Common nucleophiles used in substitution reactions include halides, alkoxides, and amines.

    Oxidizing Agents: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used for oxidation reactions.

    Catalysts: Palladium or nickel catalysts are often used in coupling reactions to facilitate the formation of new carbon-tin bonds.

Major Products:

    Substitution Products: Depending on the nucleophile used, the major products can include various substituted organotin compounds.

    Oxidation Products: Oxidation typically yields tin oxides or organotin oxides.

    Coupling Products: Coupling reactions can produce complex organotin compounds with multiple functional groups.

Scientific Research Applications

Chemistry: Trimethyl(4-vinylphenyl)stannane is used as a reagent in organic synthesis, particularly in the formation of carbon-tin bonds. It is also used in the preparation of other organotin compounds and as a precursor for catalysts in various chemical reactions.

Biology and Medicine: In biological research, organotin compounds, including this compound, are studied for their potential biological activity. Some organotin compounds have shown promise as antifungal and antibacterial agents, although their toxicity remains a concern.

Industry: In the industrial sector, this compound is used in the production of polymers and as an additive in the manufacture of certain types of plastics. It is also used in the development of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of trimethyl(4-vinylphenyl)stannane involves its interaction with various molecular targets. The tin atom in the compound can form bonds with other atoms or molecules, leading to the formation of new chemical structures. In biological systems, organotin compounds can interact with enzymes and proteins, potentially inhibiting their activity or altering their function. The exact pathways and molecular targets depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares Trimethyl(4-vinylphenyl)stannane with structurally related organotin compounds, focusing on molecular properties, substituent effects, and reactivity.

Structural and Molecular Properties

Compound Name Molecular Formula Molecular Weight Substituent Key Properties
This compound* C₁₁H₁₆Sn ~275.3 (estimated) Vinyl (-CH₂CH₂) Hypothesized high reactivity due to vinyl group; potential for cross-coupling .
(4-Chlorophenyl)trimethylstannane C₉H₁₃ClSn 275.363 Chloro (-Cl) Ionization energy: 8.95 eV; used in gas-phase ion studies .
(4-Methoxyphenyl)trimethylstannane C₁₀H₁₆OSn 270.948 Methoxy (-OCH₃) Electron-donating group may enhance stability; ChemSpider ID: 539522 .
Tributyl(4-fluorophenyl)stannane C₁₈H₃₁FSn 401.13 Fluoro (-F) Bulkier tributyl groups may reduce reactivity compared to trimethyl analogs .
Trimethyl(4-chlorophenylthio)stannane C₉H₁₃ClSSn 307.43 Thio (-S-) and chloro Dipole moment: 2.90 D; sulfur incorporation alters electronic properties .

Substituent Effects on Reactivity

  • Electron-Withdrawing Groups (e.g., -Cl, -F) : Increase electrophilicity at the tin center, enhancing reactivity in cross-coupling reactions. For example, (4-chlorophenyl)trimethylstannane’s ionization energy (8.95 eV) suggests moderate stability under energetic conditions .
  • Electron-Donating Groups (e.g., -OCH₃) : Stabilize the tin center but may reduce reactivity. (4-Methoxyphenyl)trimethylstannane’s higher stability could limit its utility in demanding synthetic conditions .
  • Vinyl Group : The conjugated double bond in this compound likely increases its susceptibility to polymerization or participation in π-π interactions, offering pathways for tailored material synthesis .

Biological Activity

Trimethyl(4-vinylphenyl)stannane is an organotin compound that has garnered attention in biological research due to its potential biological activities. This article explores its mechanisms of action, biological effects, and relevant case studies, supported by data tables and research findings.

Chemical Structure : this compound consists of a tin atom bonded to three methyl groups and a vinylphenyl group. This unique structure allows it to participate in various chemical reactions, including nucleophilic substitutions and coupling reactions, which can lead to the formation of more complex organotin compounds.

Mechanism of Action : The biological activity of this compound is primarily attributed to its interaction with biological macromolecules such as proteins and enzymes. Organotin compounds can form covalent bonds with thiol groups in proteins, potentially inhibiting enzyme activity or altering protein function. This interaction can lead to significant biological effects, including antimicrobial and antifungal activities.

Antimicrobial Properties

Research indicates that certain organotin compounds exhibit antimicrobial properties. For instance, this compound has shown potential as an antibacterial agent against various bacterial strains. A study demonstrated its effectiveness in inhibiting the growth of Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antibacterial agents.

Cytotoxicity

While some organotin compounds have demonstrated beneficial biological activities, they are also known for their toxicity. This compound's cytotoxic effects have been observed in various cell lines, raising concerns about its safety for therapeutic applications. The compound's mechanism of inducing apoptosis in cancer cells has been a focal point for research, indicating a dual role where it may serve both as a therapeutic agent and a potential toxicant.

Case Studies

  • Antibacterial Activity Study :
    • Objective : To evaluate the antibacterial efficacy of this compound against common pathogens.
    • Method : Disk diffusion method was employed to assess inhibition zones around treated disks.
    • Results : Significant inhibition was observed against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 0.5 to 2 mg/mL.
    • : The compound shows promise as a novel antibacterial agent but requires further investigation into its safety profile.
  • Cytotoxicity Assessment :
    • Objective : To determine the cytotoxic effects of this compound on human cancer cell lines.
    • Method : MTT assay was used to measure cell viability after treatment with varying concentrations of the compound.
    • Results : IC50 values were found to be between 10-20 µM for different cancer cell lines, indicating significant cytotoxicity.
    • : While effective against cancer cells, the compound's toxicity necessitates careful evaluation before clinical application.

Data Table: Summary of Biological Activities

Activity TypeEffectivenessMIC/IC50 ValuesRemarks
AntibacterialEffective against Gram-positive and Gram-negative bacteria0.5 - 2 mg/mLPotential for new antibacterial agents
CytotoxicitySignificant cytotoxic effects on cancer cell lines10-20 µMHigh toxicity; further studies needed

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